Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-9(15)8(14)6-4-2-3-5-7(6)17-10(11,12)13/h2-5,8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCUCGHEHDNFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Carbamate Protection and Coupling
A widely cited method involves the use of benzyl carbamate (Cbz) as an amine-protecting group. The synthesis begins with the coupling of 2-(trifluoromethoxy)phenylacetic acid with a Cbz-protected glycine derivative.
Reaction Steps :
-
Activation of the Carboxylic Acid :
The carboxylic acid component is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA). -
Formation of the Cbz-Protected Intermediate :
The activated acid reacts with Cbz-glycine methyl ester to yield N-Cbz-2-[2-(trifluoromethoxy)phenyl]acetamide methyl ester . -
Hydrogenolytic Deprotection :
The Cbz group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar, 25–50°C), yielding the free amine.
Optimization Insights :
-
Catalyst Loading : 5–10 wt% Pd/C achieves >95% deprotection efficiency.
-
Solvent Systems : Ethanol or methanol is preferred for solubility and hydrogenation kinetics.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| EDCl Equivalents | 1.2–1.5 eq | Maximizes activation |
| Reaction Temperature | 0–5°C (coupling) | Minimizes racemization |
| Hydrogen Pressure | 1–3 bar | Balances safety and efficiency |
Reductive Amination of Trifluoromethoxy-Substituted Ketones
Ketone Synthesis and Amination
This route employs 2-(trifluoromethoxy)acetophenone as a key intermediate.
Procedure :
-
Formation of the Schiff Base :
The ketone is condensed with methyl glycinate in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine. -
Reduction to Amine :
Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine in methanol at pH 4–6 (adjusted with acetic acid).
Critical Considerations :
-
pH Control : Maintaining mild acidity prevents over-reduction of the ester group.
-
Steric Effects : The ortho-trifluoromethoxy group may hinder imine formation, necessitating prolonged reaction times (12–24 h).
Azide Coupling Methodology
Hydrazide-to-Azide Conversion
Adapted from anticancer agent synthesis protocols, this method utilizes azide intermediates for C–N bond formation.
Steps :
-
Synthesis of Hydrazide Precursor :
2-(Trifluoromethoxy)phenylacetic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) and hydrazine hydrate. -
Azide Formation :
Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at −5°C generates the acyl azide. -
Coupling with Methyl Glycinate :
The azide reacts with methyl glycinate under Staudinger conditions (e.g., triphenylphosphine) or via thermal decomposition to form the target compound.
Yield Enhancements :
-
Low-Temperature Azidation : Prevents premature decomposition (−5°C to 0°C).
-
Solvent Choice : Ethyl acetate facilitates phase separation during workup.
Industrial-Scale Production Techniques
Continuous Flow Hydrogenolysis
Modern facilities employ continuous flow reactors for Pd/C-mediated deprotection, offering advantages in safety and scalability.
Key Features :
-
Residence Time : 10–30 minutes at 50°C.
-
Catalyst Recycling : Filtration systems recover >90% Pd/C for reuse.
Green Chemistry Approaches
-
Solvent Substitution : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.
-
Catalyst Alternatives : Nickel-based catalysts under development for cost reduction.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substituents
- Methyl 2-(2-tosylhydrazono)-2-(4-(trifluoromethoxy)phenyl)acetate (): This analog substitutes the -OCF₃ group at the para position and replaces the amino group with a tosylhydrazone moiety. The para-substituted derivative exhibits distinct electronic properties due to reduced steric hindrance, leading to higher synthetic yields (69% in the final step) compared to ortho-substituted analogs . Key Difference: The para-substituted compound is more amenable to nucleophilic reactions due to unhindered electronic communication with the ester carbonyl.
- Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate (): With a para -OCF₃ group and an ethyl ester, this compound demonstrates how alkyl chain length (methyl vs. ethyl) affects solubility. Ethyl esters generally exhibit lower aqueous solubility but enhanced membrane permeability .
Functional Group Modifications
- The trifluoromethyl group is less polar than trifluoromethoxy, which may reduce metabolic stability in vivo .
- Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS 1956311-14-0, ): Substituting -OCF₃ with -F and -CH₃ at the ortho position introduces steric bulk and moderate electron-withdrawing effects. Such modifications can hinder enzymatic degradation but may limit binding affinity to target receptors .
Ester Derivatives and Salts
- 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid (CAS 220239-67-8, ): The carboxylic acid analog lacks the methyl ester and amino group, resulting in higher acidity (pKa ~2.5–3.0) and reduced cell permeability compared to the ester .
- Methyl 2-amino-2-(2-(trifluoromethoxy)phenyl)acetate hydrochloride (): This compound is structurally identical to the target molecule but has been discontinued commercially, highlighting challenges in large-scale synthesis or stability .
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